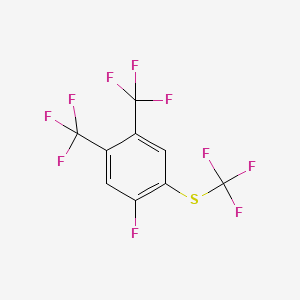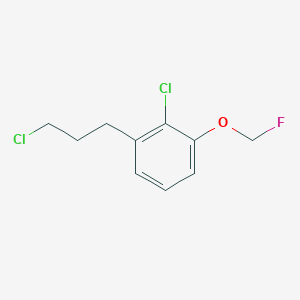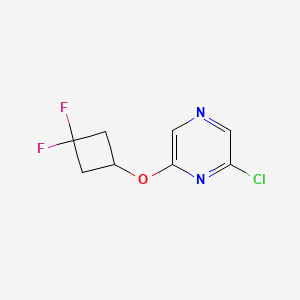
2-Chloro-6-(3,3-difluorocyclobutoxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(3,3-difluorocyclobutoxy)pyrazine is a chemical compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a chloro group and a difluorocyclobutoxy moiety, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(3,3-difluorocyclobutoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 3,3-difluorocyclobutanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include potassium carbonate or sodium hydride as bases, and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-6-(3,3-difluorocyclobutoxy)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrazine derivative.
Aplicaciones Científicas De Investigación
2-Chloro-6-(3,3-difluorocyclobutoxy)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(3,3-difluorocyclobutoxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
2-Chloro-6-(3-methoxypropylamino)pyrazine: Similar in structure but with a methoxypropylamino group instead of the difluorocyclobutoxy moiety.
2-Chloro-6-hydroxy-3,5-diphenylpyrazine:
Uniqueness: 2-Chloro-6-(3,3-difluorocyclobutoxy)pyrazine is unique due to the presence of the difluorocyclobutoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C8H7ClF2N2O |
|---|---|
Peso molecular |
220.60 g/mol |
Nombre IUPAC |
2-chloro-6-(3,3-difluorocyclobutyl)oxypyrazine |
InChI |
InChI=1S/C8H7ClF2N2O/c9-6-3-12-4-7(13-6)14-5-1-8(10,11)2-5/h3-5H,1-2H2 |
Clave InChI |
JOKACJOJGAZJBK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)OC2=CN=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


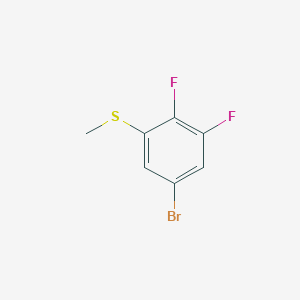

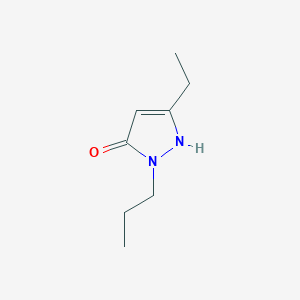
![1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B14035671.png)

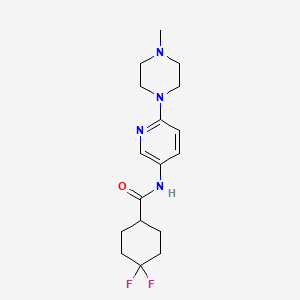
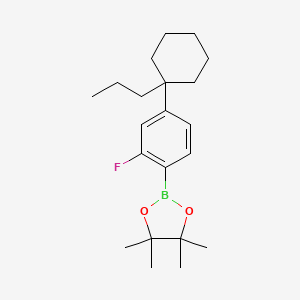
![5-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B14035690.png)
![1-Boc-6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]](/img/structure/B14035697.png)


